Cas no 170705-01-8 (4-(nitromethyl)phenol)

4-(Nitromethyl)phenol is a nitrated phenolic compound characterized by the presence of a nitromethyl group attached to the aromatic ring. This structural feature imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The nitro group enhances electrophilic properties, facilitating further functionalization, while the phenolic hydroxyl group offers additional sites for derivatization. Its stability under controlled conditions and compatibility with various reaction conditions make it a versatile building block. The compound is typically handled with standard safety precautions due to its nitro functionality, requiring proper storage and handling to ensure stability and prevent decomposition.
4-(nitromethyl)phenol structure
4-(nitromethyl)phenol structure
Product Name:4-(nitromethyl)phenol
CAS No:170705-01-8
MF:C7H7NO3
MW:153.135381937027
CID:3811091
PubChem ID:11332573
Update Time:2025-05-20

4-(nitromethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-(nitromethyl)-
    • 4-(nitromethyl)phenol
    • EN300-1765847
    • 170705-01-8
    • SCHEMBL5183837
    • Inchi: 1S/C7H7NO3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2
    • InChI Key: BKCUGMAGOAPJRG-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=C(C[N+]([O-])=O)C=C1

Computed Properties

  • Exact Mass: 153.042593085Da
  • Monoisotopic Mass: 153.042593085Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 66.1Ų

4-(nitromethyl)phenol Pricemore >>

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Additional information on 4-(nitromethyl)phenol

4-(Nitromethyl)phenol (CAS No. 170705-01-8): Properties, Applications, and Market Insights

4-(Nitromethyl)phenol (CAS No. 170705-01-8) is an organic compound with significant interest in synthetic chemistry and industrial applications. This aromatic nitro compound, characterized by the presence of a nitromethyl group attached to a phenolic ring, serves as a versatile intermediate in various chemical processes. Researchers and manufacturers value 4-(nitromethyl)phenol for its unique reactivity, which enables its use in pharmaceuticals, agrochemicals, and specialty materials.

The molecular structure of 4-(nitromethyl)phenol combines the electron-withdrawing properties of the nitro group with the hydroxyl functionality of phenol. This combination enhances its utility in nitration reactions and electrophilic substitutions, making it a valuable building block in organic synthesis. Recent studies highlight its role in developing antioxidant derivatives and UV stabilizers, addressing growing demand in polymer and coating industries.

One of the trending topics in chemical research involves the green synthesis of nitroaromatic compounds like 4-(nitromethyl)phenol. With increasing environmental concerns, scientists are exploring catalyst-free methods and microwave-assisted reactions to improve yield and reduce waste. These innovations align with the industry's shift toward sustainable chemistry, a frequently searched term in academic and industrial databases.

In pharmaceutical applications, 4-(nitromethyl)phenol derivatives show promise in drug discovery programs. Its structural motif appears in compounds studied for anti-inflammatory and antimicrobial properties. Pharmaceutical companies actively investigate its potential, as evidenced by numerous patent filings related to nitrophenol-based therapeutics in recent years.

The global market for nitroaromatic intermediates continues to expand, driven by demand from Asia-Pacific regions. Market analysts project steady growth for specialized compounds like 4-(nitromethyl)phenol, particularly in electronic materials and advanced polymer sectors. Industry reports frequently cite its importance in producing high-performance additives for engineering plastics.

From a safety perspective, proper handling of 4-(nitromethyl)phenol requires standard laboratory precautions. While not classified as highly hazardous, its nitro group necessitates careful storage away from reducing agents. Material safety data sheets emphasize the importance of proper ventilation and personal protective equipment when working with this compound.

Analytical characterization of 4-(nitromethyl)phenol typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy. These techniques confirm purity and identity, crucial for research and industrial applications. Quality control protocols for this compound often reference pharmacopeial standards when used in pharmaceutical contexts.

Emerging research explores the electrochemical properties of 4-(nitromethyl)phenol derivatives for energy storage applications. Some studies suggest potential in developing novel redox-active materials for batteries, responding to the global push for renewable energy solutions. This application area generates significant interest in scientific literature and patent landscapes.

For researchers sourcing 4-(nitromethyl)phenol, suppliers typically offer various purity grades ranging from technical grade to analytical standard. The compound's commercial availability supports its widespread use across different industries. Procurement specialists often search for bulk suppliers and custom synthesis options when planning large-scale applications.

In conclusion, 4-(nitromethyl)phenol (CAS No. 170705-01-8) represents an important chemical intermediate with diverse applications. Its significance in organic synthesis, combined with emerging uses in material science and pharmaceutical development, ensures continued relevance in chemical research and industrial processes. Future developments will likely focus on process optimization and application expansion of this valuable compound.

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